molecular formula C11H13NO2 B11903971 Methyl (2,3-dihydro-1H-inden-2-yl)carbamate

Methyl (2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B11903971
M. Wt: 191.23 g/mol
InChI Key: VITCJRVBCVFLIW-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound with the molecular formula C11H13NO2 It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2,3-dihydro-1H-indene+methyl isocyanateMethyl (2,3-dihydro-1H-inden-2-yl)carbamate\text{2,3-dihydro-1H-indene} + \text{methyl isocyanate} \rightarrow \text{this compound} 2,3-dihydro-1H-indene+methyl isocyanate→Methyl (2,3-dihydro-1H-inden-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or other functionalized products.

Scientific Research Applications

Methyl (2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • Methyl (5R,6R)-6-iodo-2,3,4,5,6,7-hexahydro-1H-inden-5-ylcarbamate

Uniqueness

Methyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific structural features and the presence of the carbamate functional group

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl N-(2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)12-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

VITCJRVBCVFLIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CC2=CC=CC=C2C1

Origin of Product

United States

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